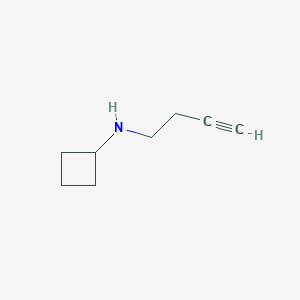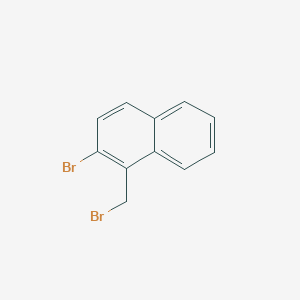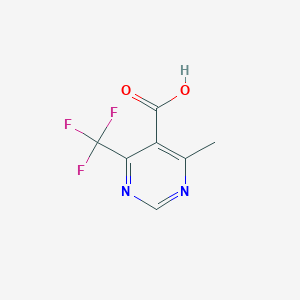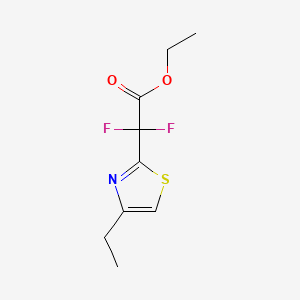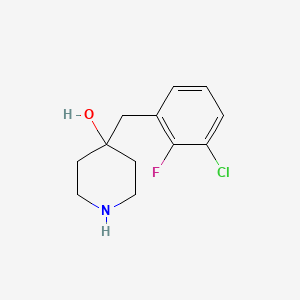![molecular formula C9H8BrN3O2S B13565868 3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)
3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety and a thietane ring. Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of a thietane ring, a four-membered sulfur-containing heterocycle, adds unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, 7-bromo-1H-1,2,3-benzotriazole, can be synthesized by bromination of 1H-1,2,3-benzotriazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thietane Ring Formation: The thietane ring can be introduced through a cyclization reaction involving a suitable sulfur source, such as thiourea or a sulfur-containing reagent, under basic or acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine substituent or the benzotriazole moiety, potentially leading to debromination or reduction of the triazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or reduced benzotriazole derivatives.
Substitution: Functionalized thietane derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Materials Science: Potential use in the development of advanced materials with unique electronic or optical properties.
Biology
Biological Probes: The compound could be used as a probe to study biological processes involving sulfur-containing heterocycles.
Medicine
Drug Development:
Industry
Agrochemicals: Possible use as a precursor for the synthesis of pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with diverse applications in corrosion inhibition and as a building block in organic synthesis.
Thietane: A simple sulfur-containing heterocycle with applications in polymer chemistry and as a synthetic intermediate.
Uniqueness
3-(7-bromo-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to the combination of the benzotriazole and thietane moieties, which impart distinct chemical and physical properties. This uniqueness may translate to specific advantages in its applications, such as enhanced reactivity or selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C9H8BrN3O2S |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
3-(7-bromobenzotriazol-1-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-2-1-3-8-9(7)13(12-11-8)6-4-16(14,15)5-6/h1-3,6H,4-5H2 |
Clé InChI |
DGTORVDBPXCDHD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)N2C3=C(C=CC=C3Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


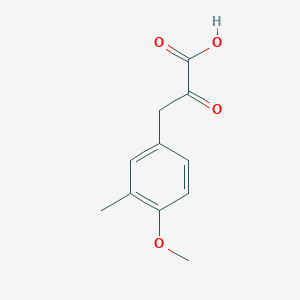
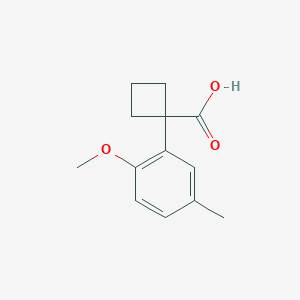
![2,5-Dioxaspiro[3.4]octan-8-ol](/img/structure/B13565818.png)
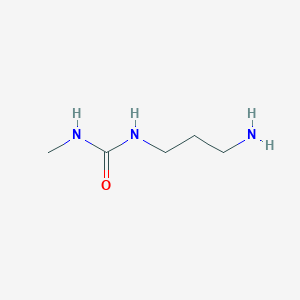
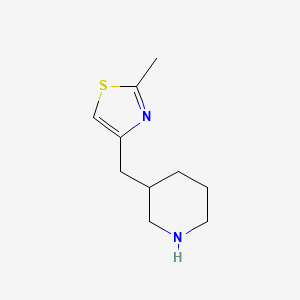
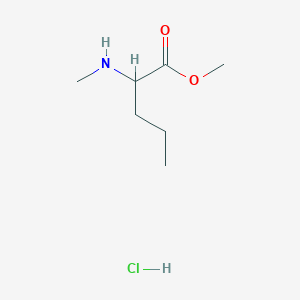
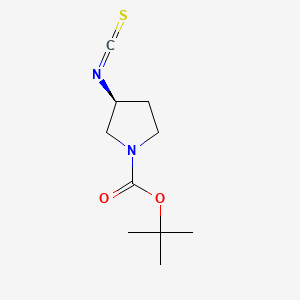

![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
